

Spectroscopic Profile of 2-Amino-4,6-dinitrotoluene: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4,6-dinitrotoluene

Cat. No.: B165273

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4,6-dinitrotoluene** (2-ADNT), a key metabolite of the widely used explosive 2,4,6-trinitrotoluene (TNT). Understanding the spectral characteristics of 2-ADNT is crucial for its detection, characterization, and for studying its metabolic pathways and environmental fate. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Amino-4,6-dinitrotoluene**. It is important to note that a complete, publicly available dataset for this compound is limited. Where specific experimental data could not be obtained, typical ranges for related nitroaromatic compounds are provided for reference.

Table 1: ^1H NMR Spectroscopic Data for **2-Amino-4,6-dinitrotoluene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
Data not available	-	-	Aromatic H	Expected in the aromatic region, downfield due to nitro groups.
Data not available	-	-	Aromatic H	Expected in the aromatic region, downfield due to nitro groups.
Data not available	-	-	NH ₂	Broad singlet, chemical shift can vary with solvent and concentration.
Data not available	-	-	CH ₃	Singlet, expected in the aliphatic region.

Note: A ¹H NMR spectrum is available on SpectraBase, acquired on a 400 MHz instrument using Acetonitrile-D3 as the solvent.[\[1\]](#) Access to the full spectrum for detailed peak analysis requires a subscription.

Table 2: ¹³C NMR Spectroscopic Data for **2-Amino-4,6-dinitrotoluene**

Chemical Shift (δ) ppm	Assignment	Notes
Data not available	C-NH ₂	Expected to be shifted upfield relative to other aromatic carbons.
Data not available	C-NO ₂	Expected to be shifted downfield.
Data not available	Aromatic C-H	Chemical shifts influenced by the positions of the amino and nitro groups.
Data not available	Aromatic C-CH ₃	
Data not available	CH ₃	Expected in the aliphatic region.

Note: Specific ¹³C NMR data for **2-Amino-4,6-dinitrotoluene** is not readily available in the public domain. The expected chemical shift ranges are based on general principles for substituted aromatic compounds.

Table 3: Infrared (IR) Spectroscopic Data for **2-Amino-4,6-dinitrotoluene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium	N-H stretch (asymmetric and symmetric)
3100 - 3000	Weak	Aromatic C-H stretch
1620 - 1580	Medium-Strong	N-H bend
1550 - 1500	Strong	Asymmetric NO ₂ stretch
1350 - 1300	Strong	Symmetric NO ₂ stretch
209	-	Far-IR absorption[2]
169	-	Far-IR absorption[2]
132	-	Far-IR absorption[2]
46	-	Far-IR absorption[2]
26	-	Far-IR absorption[2]

Note: Mid-IR data is based on typical values for aromatic amino and nitro compounds. The Far-IR data is from experimental measurements.[2]

Table 4: Mass Spectrometry (MS) Data for **2-Amino-4,6-dinitrotoluene**

m/z	Relative Intensity	Assignment
197	-	[M] ⁺ (Molecular Ion)
Data not available	-	Fragment ions

Note: A GC-MS spectrum is available from Restek.[3] The molecular weight of **2-Amino-4,6-dinitrotoluene** is 197.15 g/mol . Detailed fragmentation patterns require access to the spectral data.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of **2-Amino-4,6-dinitrotoluene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **2-Amino-4,6-dinitrotoluene**.

Materials:

- **2-Amino-4,6-dinitrotoluene** sample
- Deuterated solvent (e.g., Acetonitrile-d₃, DMSO-d₆)
- NMR tubes (5 mm)
- Tetramethylsilane (TMS) as an internal standard

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **2-Amino-4,6-dinitrotoluene** in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
 - Add a small amount of TMS (0.03% v/v) as an internal standard.
 - Transfer the solution to an NMR tube.
- ^1H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds).
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals and determine the chemical shifts and coupling constants.

- ^{13}C NMR Acquisition:
 - Following ^1H NMR, switch the spectrometer to the ^{13}C nucleus frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the natural abundance of ^{13}C is low.
 - Process the data similarly to the ^1H spectrum and reference it to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Amino-4,6-dinitrotoluene**.

Materials:

- **2-Amino-4,6-dinitrotoluene** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly dry the KBr to remove any moisture.
 - Place a small amount of **2-Amino-4,6-dinitrotoluene** (1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.
 - Grind the mixture to a very fine, homogeneous powder.
 - Transfer the powder to a pellet press die.
 - Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Amino-4,6-dinitrotoluene**.

Materials:

- **2-Amino-4,6-dinitrotoluene** sample

- Solvent for sample introduction (e.g., methanol, acetonitrile)

Instrumentation:

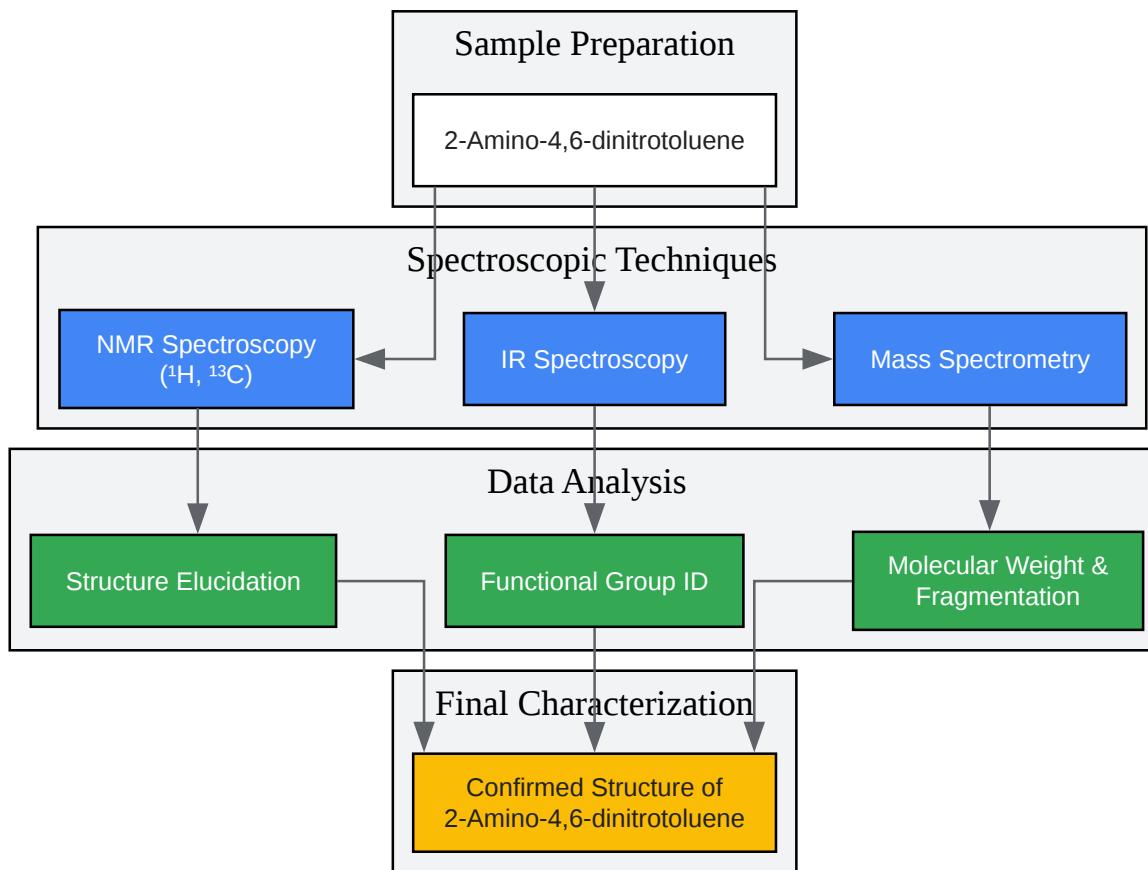
- Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct inlet probe.

Procedure (GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of **2-Amino-4,6-dinitrotoluene** in a volatile solvent compatible with the GC system.
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The sample is vaporized and carried by an inert gas through a capillary column where separation of components occurs based on their boiling points and interactions with the stationary phase.
- MS Analysis:
 - As the **2-Amino-4,6-dinitrotoluene** elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are ionized, typically by electron impact (EI).
 - The resulting molecular ion and fragment ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 - Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

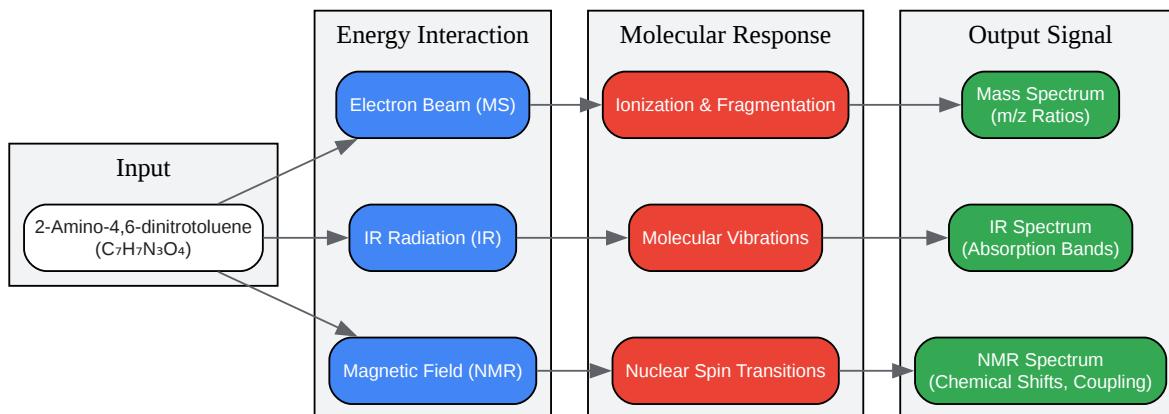
Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the signaling pathways involved in the characterization of **2-Amino-4,6-dinitrotoluene**.



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Caption: Workflow for the spectroscopic characterization of **2-Amino-4,6-dinitrotoluene**.



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Caption: Interaction pathways in spectroscopic analysis of **2-Amino-4,6-dinitrotoluene**.

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